Bacopasaponin C

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Bacopasaponin C beinhaltet typischerweise die Extraktion aus Bacopa monnieri unter Verwendung verschiedener Lösungsmittel und Reinigungsverfahren. Eine gängige Methode beinhaltet die Verwendung von Ethanol oder Methanol zur Extraktion, gefolgt von chromatographischen Techniken zur Isolierung von this compound .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann durch biotechnologische Ansätze wie Zellsuspensionskultur und Bioreaktorkultivierung verbessert werden. Diese Methoden beinhalten die Optimierung der Wachstumsbedingungen, um den Ertrag an this compound zu erhöhen. So hat sich beispielsweise die wiederholte Batch-Kultivierung in einem Bioreaktor als signifikant zur Steigerung der Produktion von this compound erwiesen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bacopasaponin C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren und ihre Bioverfügbarkeit und therapeutische Wirksamkeit zu verbessern.

Häufige Reagenzien und Bedingungen: Zu den in Reaktionen mit this compound verwendeten Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen von this compound gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu deoxygenierten Formen der Verbindung führen können .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Modellverbindung für die Untersuchung der chemischen Eigenschaften und Reaktionen von Triterpensaponinen verwendet.

Biologie: this compound wird auf seine Rolle in zellulären Prozessen untersucht, darunter Membranpermeabilität und Signaltransduktion.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung neurodegenerativer Erkrankungen, Krebs und Entzündungen untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Zellmembranen und molekularen Zielstrukturen. Es wurde gezeigt, dass es die Aktivität von Enzymen wie Acetylcholinesterase moduliert, die eine entscheidende Rolle bei der Neurotransmission spielt. Darüber hinaus kann this compound mit antioxidativen Pfaden interagieren, die Menge an reaktiven Sauerstoffspezies reduzieren und Zellen vor oxidativem Schaden schützen .

Wissenschaftliche Forschungsanwendungen

Bacopasaponin C has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical properties and reactions of triterpenoid saponins.

Biology: this compound is investigated for its role in cellular processes, including membrane permeability and signal transduction.

Medicine: The compound is studied for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and inflammation.

Wirkmechanismus

The mechanism of action of Bacopasaponin C involves its interaction with cellular membranes and molecular targets. It has been shown to modulate the activity of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. Additionally, this compound can interact with antioxidant pathways, reducing the levels of reactive oxygen species and protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Bacopasaponin C gehört zu einer Gruppe von Saponinen, die in Bacopa monnieri vorkommen, darunter Bacosid A3, Bacopasid II und Bacopasid X. Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. This compound ist einzigartig in seiner Fähigkeit, sowohl mit Nerven- als auch mit Immunsystemmembranen zu interagieren, was es zu einer wertvollen Verbindung für die therapeutische Forschung macht .

Ähnliche Verbindungen:

- Bacosid A3

- Bacopasid II

- Bacopasid X

- Bacopasid N1

- Bacopasid N2

- Bacopasid IV

- Bacopasid V

This compound zeichnet sich durch seine spezifischen Wechselwirkungen und potenziellen therapeutischen Anwendungen aus, was es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung macht.

Biologische Aktivität

Bacopasaponin C, a triterpenoid saponin derived from the plant Bacopa monnieri, exhibits a range of biological activities that have garnered significant research interest. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

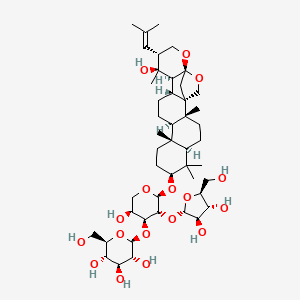

Chemical Composition and Structure

This compound is characterized as a glycosidic pseudojujobogenin, composed of glucose and rhamnose sugar units. It constitutes approximately 0.3–0.6% of the ethanolic extracts of B. monnieri . The unique structure of this compound allows it to interact with specific cellular receptors, contributing to its biological effects.

1. Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that compounds in B. monnieri, including this compound, can enhance neuronal synthesis and protect against oxidative damage .

- Mechanism : The compound appears to upregulate stress-buffering proteins like Hsp-70, which may help mitigate protein aggregation associated with neurodegeneration .

2. Antioxidant Activity

In vitro studies have shown that this compound possesses significant antioxidant activity. This activity is linked to its ability to scavenge free radicals and reduce oxidative stress in various biological systems .

- Case Study : A study on Caenorhabditis elegans highlighted that this compound improved stress tolerance and lifespan under oxidative conditions by modulating gene expression related to stress response .

3. Antileishmanial Properties

This compound exhibits antileishmanial activity, which is attributed to its self-targeting glucose moiety that binds to specific receptors on Leishmania parasites . This interaction disrupts the parasite's cellular integrity, leading to its death.

Table 1: Summary of Biological Activities of this compound

Clinical Implications

The diverse biological activities of this compound suggest potential therapeutic applications in treating neurodegenerative diseases, oxidative stress-related conditions, and parasitic infections. Further clinical trials are necessary to establish effective dosages and treatment regimens.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFQVMPJZHCDBS-MUUHSGPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178064-13-6 | |

| Record name | Bascopasaponin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178064136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BASCOPASAPONIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26FG38011G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Bacopasaponin C?

A: While the exact molecular formula can vary slightly depending on the specific structure of the attached sugar moieties, research has identified this compound as a dammarane-type triterpenoid saponin. Advanced analytical techniques like HPLC coupled with various detectors, including evaporative light scattering detectors (ELSD) and mass spectrometry (MS), are frequently employed for precise identification and quantification of this compound and related saponins in plant extracts and formulations [, , ].

Q2: What spectroscopic data is available for characterizing this compound?

A: Structural elucidation of this compound often relies on a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, along with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [, ]. These techniques provide detailed insights into the compound's structure, including the arrangement of functional groups and the identity of sugar moieties.

Q3: Does this compound demonstrate any antitumor properties?

A: In vitro studies have shown that this compound, along with other bacopasaponins, exhibits cytotoxic activity against various human cancer cell lines, including lung cancer (PC9) and colon cancer (SW620) cells []. Further research is needed to elucidate the precise mechanisms underlying these antitumor activities and to evaluate their potential in vivo.

Q4: Does this compound influence dopamine and serotonin levels in the brain?

A: Studies investigating the effects of Bacopa monnieri extracts containing this compound on dopamine and serotonin turnover in mice brains have produced mixed results. While some studies suggest no significant effects on these neurotransmitters [], others point towards potential antidopaminergic and antiserotonergic effects, particularly in the context of morphine dependence []. Further research is warranted to clarify these discrepancies and to determine the specific role of this compound in modulating neurotransmitter systems.

Q5: Are there any specific drug delivery strategies being explored for this compound?

A: Research has shown that incorporating this compound into various delivery systems, such as niosomes, microspheres, and nanoparticles, can enhance its antileishmanial activity []. These delivery methods may offer advantages in terms of targeted delivery, improved bioavailability, and reduced toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.